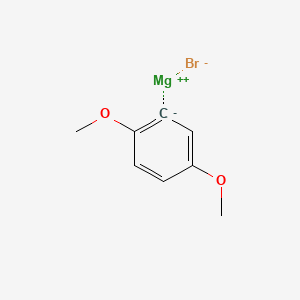

2,5-Dimethoxyphenylmagnesium bromide

描述

Historical Context and Evolution of Grignard Reagents in Organic Chemistry

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in synthetic organic chemistry. nih.govguidechem.comorgsyn.org While working under his doctoral advisor Philippe Barbier, Grignard developed a method to prepare these reagents by reacting an organic halide with magnesium metal in an ethereal solvent. hymasynthesis.comprepchem.com This breakthrough provided chemists with a powerful new tool for creating carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. orgsyn.orgorgsyn.org

The profound importance of this discovery was swiftly recognized by the scientific community, culminating in the award of the Nobel Prize in Chemistry to Victor Grignard in 1912. prepchem.commiracosta.edu In the century since their discovery, Grignard reagents have become one of the most widely used classes of organometallic compounds in both academic and industrial laboratories. youtube.com Their evolution has continued with the development of new applications, such as in cross-coupling reactions, and a deeper understanding of their complex solution behavior. youtube.com

Fundamental Principles of Carbon-Magnesium Bond Reactivity

The reactivity of Grignard reagents stems from the nature of the carbon-magnesium (C-Mg) bond. Due to the significant difference in electronegativity between carbon (≈2.55) and magnesium (≈1.31), the C-Mg bond is highly polarized. hymasynthesis.comrsc.org This polarization results in a partial negative charge on the carbon atom, rendering it strongly nucleophilic and basic. hymasynthesis.comrsc.org

This inherent nucleophilicity allows Grignard reagents to readily attack a wide variety of electrophilic functional groups, most notably the carbonyl group of aldehydes, ketones, and esters, to form new carbon-carbon bonds and, after an aqueous workup, alcohols. orgsyn.orgnih.gov The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. prepchem.com

The structure of Grignard reagents in solution is more complex than the simple "RMgX" formula suggests. As discovered by Wilhelm Schlenk, an equilibrium exists between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. miracosta.edu This is known as the Schlenk equilibrium :

The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group (R), and the halogen (X). miracosta.edu The solvent plays a crucial role, not only in stabilizing the Grignard reagent through coordination but also in influencing the dynamics of the Schlenk equilibrium, which in turn can affect the reagent's reactivity. guidechem.com For sterically hindered substrates, the reaction may proceed through a single electron transfer (SET) mechanism rather than a direct nucleophilic addition.

Significance of Aryl Grignard Reagents in Modern Synthetic Design

Aryl Grignard reagents, where the magnesium is attached to an aromatic ring, are particularly significant in modern synthetic design. They serve as key building blocks for the construction of biaryl structures, which are prevalent in pharmaceuticals, natural products, and materials science.

One of the most powerful applications of aryl Grignard reagents is in transition metal-catalyzed cross-coupling reactions. youtube.com In these reactions, the aryl Grignard reagent (ArMgX) couples with an aryl halide (Ar'X') in the presence of a catalyst, typically based on nickel or palladium, to form an unsymmetrical biaryl (Ar-Ar'). orgsyn.org This method offers a direct and efficient route to complex aromatic systems. Iron-catalyzed cross-coupling reactions have also emerged as a more cost-effective and environmentally benign alternative. miracosta.edu

The development of functionalized Grignard reagents, which contain other reactive groups, has further expanded their utility. The use of techniques like halogen-magnesium exchange with reagents such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) allows for the preparation of highly functionalized aryl Grignard reagents that are tolerant of various functional groups, enabling their use in the synthesis of complex and polyfunctional molecules.

Specific Research Focus: 2,5-Dimethoxyphenylmagnesium Bromide as a Versatile Synthetic Intermediate

This compound is a specific example of a functionalized aryl Grignard reagent. The presence of the two methoxy (B1213986) groups on the aromatic ring makes it an electron-rich and sterically defined building block. While extensive research focusing solely on this specific reagent is not widely published, its commercial availability and the well-established chemistry of related dimethoxy- and other substituted aryl Grignard reagents highlight its role as a versatile synthetic intermediate. guidechem.com

The synthesis of this compound follows the general procedure for Grignard reagent formation: the reaction of 1-bromo-2,5-dimethoxybenzene (B144562) with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). miracosta.edu

As a potent nucleophile, this compound can be employed in a variety of synthetic transformations. Its utility lies in the introduction of the 2,5-dimethoxyphenyl moiety into a target molecule. This structural motif is found in numerous biologically active compounds and is valuable in medicinal chemistry and materials science. For example, similar methoxy-substituted phenylmagnesium bromides are used in the synthesis of substituted benzaldehydes and other complex aromatic structures. The reactivity of this Grignard reagent allows it to participate in standard Grignard reactions, such as additions to carbonyls and nitriles, as well as in metal-catalyzed cross-coupling reactions to form substituted biaryls.

Data Tables

Table 1: Properties of 2,4-Dimethoxyphenylmagnesium bromide (Analogue to this compound)

| Property | Value | Reference |

| Linear Formula | (CH₃O)₂C₆H₃MgBr | youtube.com |

| CAS Number | 138109-49-6 | youtube.com |

| Molecular Weight | 241.36 g/mol | youtube.com |

| Concentration | Typically 0.5 M in THF | youtube.com |

| Boiling Point (of solution) | 65 °C | youtube.com |

| Density (of solution) | 0.960 g/mL at 25 °C | youtube.com |

Table 2: Common Reactions of Aryl Grignard Reagents

| Reaction Type | Electrophile | Product Type | Significance |

| Carbonyl Addition | Aldehydes, Ketones | Secondary/Tertiary Alcohols | Fundamental C-C bond formation |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acids | Synthesis of aromatic acids |

| Cross-Coupling | Aryl Halides (with catalyst) | Biaryls | Construction of complex aromatic systems |

| Nitrile Addition | Nitriles | Ketones (after hydrolysis) | Synthesis of unsymmetrical ketones |

| Epoxide Opening | Epoxides | Alcohols | Forms C-C bond and an alcohol |

Structure

2D Structure

属性

IUPAC Name |

magnesium;1,4-dimethoxybenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMLBJCEMZKKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454722 | |

| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62890-98-6 | |

| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2,5 Dimethoxyphenylmagnesium Bromide

Direct Magnesiation of 1-Bromo-2,5-dimethoxybenzene (B144562)

The most traditional and direct route to 2,5-dimethoxyphenylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-2,5-dimethoxybenzene. mnstate.educhemguide.co.uk This reaction is an oxidative addition where the magnesium(0) is oxidized to magnesium(II). adichemistry.com The resulting Grignard reagent is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis. mnstate.edu

The success of a Grignard reaction is highly dependent on the reaction conditions, particularly the choice of solvent. Ethereal solvents are essential as they solvate and stabilize the Grignard reagent. wikipedia.org The two most commonly employed solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). adichemistry.com

Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions, diethyl ether has a low boiling point (34.5°C), which can be advantageous for controlling exothermic reactions. chemguide.co.uk However, its ability to solvate the Grignard reagent is less effective compared to THF.

Tetrahydrofuran (THF): THF is a more polar and better coordinating solvent than diethyl ether, which often leads to faster reaction rates. adichemistry.com For the preparation of aryl Grignard reagents from less reactive aryl bromides, such as 1-bromo-2,5-dimethoxybenzene, THF is frequently the solvent of choice as it facilitates the reaction more effectively. adichemistry.comwiley-vch.de

| Solvent | Boiling Point | Coordinating Ability | Typical Application Notes |

| Diethyl Ether | 34.6 °C | Moderate | Traditional solvent, useful for highly reactive halides. Exotherm is easily controlled. |

| Tetrahydrofuran (THF) | 66 °C | Strong | Preferred for less reactive halides like aryl bromides. adichemistry.com Can increase reaction rate and solubility of the Grignard reagent. wikipedia.org |

This table provides a general comparison of common solvent systems used in Grignard reagent preparation.

A significant hurdle in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide. wikipedia.org To overcome this, several activation strategies are employed to expose a fresh, reactive metal surface.

Iodine (I₂): A small crystal of iodine is often added to the magnesium turnings. mnstate.eduresearchgate.net The iodine reacts with the magnesium to form magnesium iodide, which helps to chemically etch the oxide layer and reveal the reactive metal underneath. The disappearance of the characteristic brown iodine color can indicate the initiation of the Grignard reaction. wiley-vch.de

1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane are an effective initiator. wikipedia.orgwvu.edu It reacts readily with the magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of gas bubbles provides a clear visual cue that the magnesium is active and the reaction has started. wikipedia.orgresearchgate.net

Rieke Magnesium: For particularly challenging substrates, highly reactive Rieke magnesium may be used. adichemistry.com This is not a simple additive but a specially prepared, finely divided magnesium powder with a large surface area, generated by the reduction of a magnesium salt like magnesium chloride (MgCl₂) with an alkali metal such as lithium or potassium. adichemistry.comunl.edu This highly active form of magnesium can undergo oxidative addition under much milder conditions, even at low temperatures like -78°C, allowing for the preparation of functionalized Grignard reagents that would not be stable under traditional conditions. organic-chemistry.org

| Activation Method | Mechanism of Action | Key Advantages |

| Iodine (I₂) Crystal | Chemically etches the MgO layer, forming MgI₂. mnstate.edu | Simple to use; visual indication of initiation (color change). wiley-vch.de |

| 1,2-Dibromoethane | Reacts with Mg to produce MgBr₂ and ethylene gas, exposing fresh metal surface. wikipedia.orgwvu.edu | Clear visual confirmation of initiation (bubbling). researchgate.net |

| Rieke Magnesium | Uses pre-activated, high-surface-area Mg powder. adichemistry.comorganic-chemistry.org | Enables reaction of unreactive halides and preparation of thermally unstable or functionalized Grignard reagents at low temperatures. organic-chemistry.org |

This table summarizes common strategies for activating magnesium metal for Grignard synthesis.

Halogen-Magnesium Exchange Approaches

An alternative to direct magnesiation is the halogen-magnesium exchange. This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent, rather than with magnesium metal itself. clockss.org This transmetalation reaction is particularly useful for preparing Grignard reagents with sensitive functional groups that would not survive the conditions of direct synthesis. sigmaaldrich.com

In a halogen-magnesium exchange, a more stable organomagnesium compound is exchanged for a less stable one. The reaction is driven by the formation of a more stable carbanion equivalent. Commonly used reagents for this purpose are alkyl Grignards like isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl). clockss.org

A significant advancement in this area is the use of i-PrMgCl·LiCl (often called a "turbo-Grignard" reagent). The presence of lithium chloride (LiCl) breaks up the dimeric aggregates of the Grignard reagent, increasing its reactivity and solubility, which dramatically accelerates the rate of the Br/Mg exchange. clockss.orgnih.gov This allows the exchange to proceed efficiently under mild conditions, often at low temperatures, enhancing its compatibility with various functional groups. clockss.org

The halogen-magnesium exchange offers significant advantages in terms of efficiency and selectivity.

Efficiency: The exchange reaction is often rapid and can be completed at low temperatures, minimizing side reactions. clockss.org For instance, an I/Mg exchange can be complete within minutes at -78°C, while a Br/Mg exchange may require slightly higher temperatures or longer reaction times. clockss.org

Selectivity: This method is highly chemoselective. It can tolerate a wide range of sensitive functional groups, such as esters, nitriles, and even nitro groups, which would be attacked by the Grignard reagent under the conditions required for direct formation. clockss.orgsigmaaldrich.com The rate of exchange is influenced by the electronic properties of the aryl halide; electron-deficient rings undergo exchange more rapidly. clockss.orgharvard.edu In polyhalogenated systems, regioselectivity can often be controlled by the choice of the exchange reagent and reaction conditions. nih.gov

| Exchange Reagent | Key Features | Typical Use Case |

| i-PrMgCl | Common alkyl Grignard reagent for exchange. harvard.edu | Exchange with aryl iodides and activated aryl bromides. |

| i-PrMgCl·LiCl | "Turbo-Grignard"; enhanced reactivity due to LiCl. clockss.org | Rapid and efficient exchange with less reactive aryl bromides, tolerates sensitive functional groups. clockss.orgnih.gov |

| Mesitylmagnesium bromide | Bulky Grignard reagent. | Used for selective exchange reactions where steric hindrance can influence regioselectivity. nih.gov |

This table outlines common reagents used for initiating halogen-magnesium exchange reactions.

Advancements in Grignard Reagent Preparation

Research into the synthesis of Grignard reagents is ongoing, with a focus on improving safety, efficiency, and substrate scope. Recent advancements include:

Mechanochemical Methods: The use of ball milling to activate magnesium and promote the Grignard reaction in a solvent-free or low-solvent environment is an emerging green chemistry approach. Milling magnesium powder with an organic halide can generate the Grignard reagent directly in the solid state. nih.gov

Continuous Flow Synthesis: Preparing Grignard reagents in continuous flow reactors offers significant safety and process control advantages over traditional batch methods. This technique minimizes the accumulation of large quantities of the highly reactive and exothermic reagent, allows for precise temperature control, and can improve reaction consistency. chemrxiv.org

New Activation Systems: Beyond traditional methods, novel activators continue to be explored. For example, diisobutylaluminum hydride (DIBAH) has been reported as an effective initiator for Grignard reactions, allowing them to proceed efficiently under mild conditions. pku.edu.cn These developments aim to make Grignard reagent formation more reliable, safer, and applicable to a broader range of chemical syntheses.

Flow Chemistry Methodologies for Enhanced Control and Scalability

The traditional batch production of Grignard reagents presents significant safety and scalability challenges, including highly exothermic reactions and issues with mixing heterogeneous reactants. gordon.edudiscoveracs.org Continuous flow chemistry has emerged as a superior alternative, offering enhanced safety and process control. youtube.com This methodology utilizes systems like packed-bed columns or continuous stirred tank reactors (CSTRs) to minimize reaction volume, improve heat transfer, and enable stable, continuous production. gordon.eduresearchgate.net

In a typical flow setup, a solution of the organic halide is passed through a reactor containing magnesium metal. researchgate.net The small reactor volume and efficient heat exchange allow the strongly exothermic reaction to be managed safely, often eliminating the need for cryogenic conditions. youtube.comresearchgate.net This approach provides greater control over reaction parameters, leading to higher product quality and reduced formation of byproducts like the Wurtz coupling product. youtube.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. discoveracs.org | Inherently safer due to small reaction volumes and superior heat control. gordon.edu |

| Heat Transfer | Often inefficient, requiring careful cooling and slow addition rates. youtube.com | Highly efficient, allowing for better temperature management. youtube.com |

| Scalability | Challenging and often requires significant process redesign. | Easier to scale up by extending operational time or using larger reactors. researchgate.net |

| Reaction Time | Longer, including incubation periods and controlled addition. youtube.com | Significantly shorter, with residence times often in the order of minutes. researchgate.net |

| Side Products | More prone to side reactions like Wurtz coupling as reactant ratios change over time. researchgate.net | Reduced byproduct formation due to steady-state control and rapid processing. gordon.eduresearchgate.net |

| Process Control | Variable conditions throughout the batch. youtube.com | Stable, steady-state control for consistent product quality. gordon.edu |

"Turbo-Grignard" Reagents and Their Formation (e.g., Grignards Coordinated with LiCl)

The preparation of many aryl Grignard reagents via the classical insertion of magnesium can be sluggish and unpredictable. wikipedia.org A significant advancement in this area is the development of "Turbo-Grignard" reagents, most notably the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). rsc.orgthieme-connect.de This reagent, pioneered by Knochel and coworkers, dramatically accelerates the halogen-magnesium exchange reaction, enabling the efficient synthesis of highly functionalized Grignard reagents under mild conditions. rsc.orgresearchgate.net

The enhanced reactivity of the i-PrMgCl·LiCl complex is attributed to the presence of lithium chloride, which breaks up the polymeric aggregates of the Grignard reagent in solution. wikipedia.orgnih.gov This leads to a higher concentration of the active monomeric magnesiate species, which are more nucleophilic and facilitate a rapid and homogenous halogen-magnesium exchange. wikipedia.orgnih.gov This method is particularly effective for preparing aryl Grignards from aryl bromides and iodides. nih.gov The general reaction proceeds as follows:

Ar-Br + i-PrMgCl·LiCl → Ar-MgCl·LiCl + i-PrBr wikipedia.org

This technique offers excellent functional group tolerance, allowing for the preparation of Grignard reagents from substrates bearing esters, nitriles, and other groups that would be incompatible with traditional methods. wikipedia.orgresearchgate.net The synthesis of this compound can be readily achieved by reacting 1-bromo-2,5-dimethoxybenzene with i-PrMgCl·LiCl. The use of flow chemistry has also been applied to the synthesis of the i-PrMgCl·LiCl reagent itself, leading to substantial improvements in efficiency. nih.gov

Table 2: Performance Comparison of iPrMgCl·LiCl Synthesis: Batch vs. Flow Method

| Parameter | Knochel Batch Protocol | Flow Procedure |

|---|---|---|

| Reaction Time | 12 hours | 1.5 hours |

| Concentration | 0.89 M | 2.10 M |

| Throughput Improvement | Baseline | 7-fold |

| Space-Time Yield Improvement | Baseline | 15-fold |

Data sourced from a study scaling up iPrMgCl·LiCl formation using a 15 x 100 mm column. nih.gov

Alternative Initiators and Mild Synthesis Conditions

Initiating the formation of Grignard reagents can be difficult, often requiring activators or harsh conditions. Mild synthesis conditions are desirable to improve safety, selectivity, and functional group tolerance.

One approach to achieving milder conditions is the use of alternative solvents. While diethyl ether and tetrahydrofuran (THF) are common, they are highly flammable. gordon.eduleah4sci.com 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, has been shown to be a safer and effective alternative that can also enhance chemo- and stereoselectivity in Grignard reactions. gordon.edu Other solvents such as dibutyl ether have also been used successfully. researchgate.net

The use of alternative initiators or activation methods can also facilitate milder syntheses. Classically, a small amount of iodine is used to activate the magnesium surface. In flow chemistry systems, mechanical activation of the magnesium, such as through vibration, can be employed to initiate the reaction without chemical additives. researchgate.net

Perhaps the most significant strategy for mild synthesis is to circumvent the direct insertion of magnesium altogether. The halogen-magnesium exchange using "Turbo-Grignard" reagents, as detailed in the previous section, is a prime example of a mild and highly efficient method. nih.govresearchgate.net This exchange can be performed at low temperatures (e.g., -40 °C) and avoids the often problematic initiation step of the classical method, representing a powerful tool for the mild synthesis of reagents like this compound. thieme-connect.de

Fundamental Reactivity and Mechanistic Pathways of 2,5 Dimethoxyphenylmagnesium Bromide

Nucleophilic Addition Reactions

As a Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide is characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character on the ipso-carbon of the dimethoxyphenyl ring. This property is the foundation of its utility in forming new carbon-carbon bonds through nucleophilic addition to a variety of electrophilic carbonyl and nitrile groups. ucalgary.calibretexts.org

The reaction of this compound with aldehydes and ketones is a cornerstone method for synthesizing secondary and tertiary alcohols, respectively. youtube.comkhanacademy.org The mechanism involves the nucleophilic attack of the 2,5-dimethoxyphenyl group on the electrophilic carbonyl carbon. youtube.com This addition breaks the carbonyl π-bond, creating a tetrahedral alkoxide intermediate coordinated to the MgBr+ cation. khanacademy.orgyoutube.com A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product. youtube.com

When reacted with an aldehyde (where at least one R group is H), the process yields a secondary alcohol. libretexts.orguoanbar.edu.iq The reaction with a ketone results in the formation of a tertiary alcohol, as the carbonyl carbon is bonded to two other carbon substituents. libretexts.orgkhanacademy.orguoanbar.edu.iq

Table 1: Synthesis of Alcohols via Nucleophilic Addition

| Reactant | Grignard Reagent | Intermediate | Product Type |

|---|---|---|---|

| Aldehyde (RCHO) | This compound | Magnesium alkoxide | Secondary Alcohol |

The reaction of this compound with esters and lactones provides a route to tertiary alcohols where two identical aryl groups are attached to the carbinol carbon. libretexts.orguoanbar.edu.iq Unlike the reaction with aldehydes or ketones, two equivalents of the Grignard reagent are consumed per equivalent of the ester. udel.edu

The mechanism proceeds in two stages. The first equivalent of this compound adds to the ester carbonyl to form a tetrahedral intermediate. udel.edu This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone (2,5-dimethoxyphenyl ketone). uoanbar.edu.iqudel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. udel.edu This second nucleophilic addition leads to a tertiary alkoxide, which, upon acidic workup, gives the tertiary alcohol. udel.edu Reactions with lactones, which are cyclic esters, proceed via a similar mechanism involving ring-opening followed by a second addition to the resulting ketone.

Table 2: Reaction with Esters

| Reactant | Molar Ratio (Grignard:Ester) | Intermediate | Final Product |

|---|

The reaction of this compound with a nitrile (R-C≡N) offers a reliable method for the synthesis of ketones. masterorganicchemistry.com The Grignard reagent performs a single nucleophilic addition to the electrophilic carbon of the nitrile group. youtube.com This addition forms an intermediate imine salt (a magnesium salt of an imine), which is stable under the anhydrous reaction conditions. masterorganicchemistry.com Crucially, the Grignard reagent does not add a second time to this intermediate. masterorganicchemistry.com Subsequent hydrolysis of the imine salt with aqueous acid liberates the corresponding ketone, specifically a 2,5-dimethoxyphenyl ketone. masterorganicchemistry.comvaia.com

When reacting with pre-formed imines or their derivatives (R₂C=NR'), this compound adds across the C=N double bond in a manner analogous to its reaction with carbonyls. This nucleophilic addition generates the magnesium salt of an amine, which upon workup yields the free amine, effectively adding the 2,5-dimethoxyphenyl group to the carbon of the original imine.

Table 3: Reaction with Nitriles

| Reactant | Molar Ratio (Grignard:Nitrile) | Intermediate | Product upon Hydrolysis |

|---|

The carboxylation of this compound is a direct and efficient method for synthesizing 2,5-dimethoxybenzoic acid. google.comias.ac.in The reaction is typically carried out by adding the Grignard solution to solid carbon dioxide (dry ice), which serves as the electrophile. ucalgary.cagmu.edu The nucleophilic 2,5-dimethoxyphenyl group attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.caquora.com This salt is stable but is typically not isolated. ucalgary.ca An acidic workup is then performed to protonate the carboxylate, yielding the final carboxylic acid product, 2,5-dimethoxybenzoic acid. gmu.eduquora.comvedantu.com

Table 4: Carboxylation Reaction

| Reactant | Grignard Reagent | Intermediate | Final Product |

|---|

Cross-Coupling Reactions

Beyond its role as a nucleophile in addition reactions, this compound is a valuable partner in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds between sp²-hybridized centers.

The Kumada coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In this context, this compound can be coupled with various aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst, such as one supported by phosphine (B1218219) ligands, to generate unsymmetrical biaryls or substituted styrenes. wikipedia.orgorganic-chemistry.org The reaction is valued for its use of readily available Grignard reagents. organic-chemistry.org

A Negishi-type coupling can also be performed starting from this compound. This involves an in-situ transmetalation step where the Grignard reagent is treated with a zinc halide, such as zinc chloride (ZnCl₂), to generate the corresponding organozinc reagent, (2,5-dimethoxyphenyl)zinc bromide. This organozinc species is generally more tolerant of functional groups and can then participate in a palladium-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org This sequence allows for coupling reactions under the milder conditions characteristic of the Negishi reaction, broadening the potential substrate scope. wikipedia.orgorganic-chemistry.orgnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Key Reagents | Catalyst | Product Type |

|---|---|---|---|

| Kumada | This compound + Organic Halide (R-X) | Pd or Ni complex wikipedia.orgnrochemistry.com | Biaryl, Substituted Alkenes (R-C₆H₃(OMe)₂) |

| Negishi-type | 1. This compound + ZnX₂ 2. Resulting Organozinc + Organic Halide (R-X) | Pd complex wikipedia.orgorganic-chemistry.org | Biaryl, Substituted Alkenes (R-C₆H₃(OMe)₂) |

Iron-Catalyzed Coupling Reactions: Scope and Mechanistic Insights

Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to methods using precious metals. These reactions, employing reagents like this compound, have demonstrated considerable scope and efficiency. Iron salts such as iron(III) chloride (FeCl3) and iron(III) acetylacetonate (B107027) [Fe(acac)3] are commonly used as catalysts. nih.govasianpubs.org The reactions are effective for coupling aryl Grignard reagents with a variety of electrophiles, including alkyl halides and aryl chlorobenzenesulfonates. nih.govnii.ac.jp The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) can significantly improve reaction yields and rates. nih.govasianpubs.org

Mechanistically, iron-catalyzed cross-couplings differ fundamentally from their palladium-catalyzed counterparts. nih.gov Instead of an initial oxidative addition of the electrophile to the metal center, the reaction typically begins with transmetalation. The Grignard reagent reacts with the iron salt to form highly reactive organoiron intermediates, often referred to as "ate" complexes or ferrates. nih.govnih.gov For instance, the reaction of an iron(III) salt with a Grignard reagent can lead to the formation of various iron species, including trimethylferrate(II) ([FeMe₃]⁻) or complex clusters like [Fe₈Me₁₂]⁻, depending on the reaction conditions and additives used. nih.gov These nucleophilic iron intermediates then react with the organic halide or sulfonate to generate the cross-coupled product and regenerate an iron species that continues the catalytic cycle. nih.govresearchgate.net Some studies also suggest the involvement of radical species, particularly in the coupling of alkyl halides. nii.ac.jp

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Aryl Grignard Reagents

| Aryl Grignard | Electrophile | Iron Catalyst (mol%) | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Biphenylmagnesium bromide | n-Dodecyl bromide | FeCl₃ (5) | TMEDA | THF | 92 | asianpubs.org |

| Phenylmagnesium bromide | Cyclohexyl bromide | (PPN)[FeCl₄] (5) | None | THF/NMP | 27 | nii.ac.jp |

| Ethylmagnesium chloride | Phenyl chlorobenzenesulfonate | Fe(acac)₃ (5) | DMI | THF | >98 | nih.gov |

| Mesitylmagnesium bromide | (Z)-ethyl 3-iodoacrylate | Fe(acac)₃ (10) | None | THF | 79 | nih.gov |

Nickel-Catalyzed Reactions and Their Synthetic Relevance

Nickel catalysis provides a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often with reactivity complementary to palladium. udel.edusquarespace.com Aryl Grignard reagents, including this compound, are excellent nucleophiles in nickel-catalyzed Kumada-type cross-coupling reactions. amazonaws.comwikipedia.org These reactions are synthetically valuable for constructing biaryl structures and alkyl-substituted arenes, which are common motifs in pharmaceuticals and advanced materials. thieme-connect.denih.gov

The synthetic relevance of nickel catalysis stems from its ability to activate a broad range of substrates, including less reactive electrophiles like aryl fluorides and chlorides, as well as those containing sensitive functional groups. thieme-connect.denih.gov The mechanisms of nickel-catalyzed reactions are diverse and can proceed through various oxidation states, most commonly via a Ni(0)/Ni(II) cycle. squarespace.com However, open-shell pathways involving Ni(I) and Ni(III) intermediates are increasingly recognized, particularly in cross-electrophile couplings or reactions merged with photoredox catalysis. ucla.eduprinceton.edu These alternative pathways enable transformations that are challenging to achieve through traditional two-electron mechanisms, such as the coupling of two different electrophiles or C-O bond formation. udel.eduprinceton.edu The choice of ligand is critical in modulating the catalyst's reactivity and stability.

Coupling with Various Organic Halides (Aryl, Vinyl)

This compound and related aryl Grignard reagents can be coupled with a wide array of organic halides under appropriate catalytic conditions.

Aryl Halides : The coupling with aryl halides (iodides, bromides, chlorides, and even fluorides) is a cornerstone reaction for biaryl synthesis. While palladium is classic, nickel catalysts are highly effective, especially for less reactive halides like chlorides and fluorides. nih.govprinceton.edu Iron catalysts also facilitate these couplings. nii.ac.jp In some cases, particularly with activated aryl halides, the cross-coupling can proceed without a transition metal catalyst via a radical-nucleophilic (SRN1) pathway. lookchem.com

Vinyl Halides : The reaction with vinyl halides provides a stereoselective route to substituted alkenes. These couplings, often catalyzed by iron or nickel, typically proceed with retention of the vinyl halide's stereochemistry. Iron-catalyzed couplings of bis-(aryl)manganese reagents (prepared in situ from aryl Grignards) with alkenyl iodides and bromides have been shown to be effective. nih.gov

Table 2: Coupling of Aryl Grignard Reagents with Organic Halides

| Aryl Grignard | Organic Halide | Catalyst | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxyphenylmagnesium bromide | 2-Fluoropyridine | NiCl₂(dppp) | Coupling with aryl fluoride (B91410) | 80 | nih.gov |

| Phenylmagnesium bromide | 2-Iodonaphthalene | None | SRN1 mechanism proposed | 90 | lookchem.com |

| 4-Methoxyphenylmagnesium bromide | (E)-1-Bromo-1-heptene | Fe(acac)₃/TMEDA | Stereoretentive coupling | 92 | |

| Phenylmagnesium bromide | 4-Bromoacetophenone | Ni(0)/Ir(III) photocatalyst | C-O coupling with alcohol | 96 | princeton.edu |

Substitution Reactions

Beyond transition-metal-catalyzed couplings, this compound can act as a potent nucleophile in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) with Activated Substrates

Nucleophilic aromatic substitution (SNAr) is a pathway for the direct replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction does not typically require a metal catalyst but necessitates that the aromatic ring be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comd-nb.info The mechanism proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Aryl Grignard reagents can serve as the nucleophile in SNAr reactions. For instance, they can displace fluoride from highly electron-deficient rings like fluoropyrimidines. ossila.com The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of that seen in many metal-catalyzed couplings, because C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

Displacement of Ortho-Substituted Groups (e.g., Fluoro, Methoxy) by Aryl Grignard Reagents

Aryl Grignard reagents have been shown to displace ortho-substituents like fluoro and methoxy (B1213986) groups, particularly in substrates containing a directing group. researchgate.net In one study, various aryl Grignard reagents, including the structurally similar (2,5-dimethylphenyl)magnesium bromide, smoothly displaced the ortho-fluoro or ortho-methoxy group from unprotected benzoic and naphthoic acids. researchgate.net This transformation is proposed to occur via precoordination of the Grignard reagent to the carboxylate, followed by an intramolecular addition-elimination (SNAr) pathway. This method provides a direct, metal-catalyst-free route to highly substituted biaryl carboxylic acids. researchgate.net Nickel-catalyzed reactions can also achieve the displacement of a fluoro group from heteroaromatic rings. nih.gov

Studies on Reaction Mechanism and Intermediates

The mechanistic pathways for reactions involving this compound are diverse and depend heavily on the reaction type and catalyst employed.

Grignard Formation and Basic Reactivity : The formation of the Grignard reagent itself is understood to involve radical intermediates at the surface of the magnesium metal. alfredstate.edu Its fundamental reactivity is that of a strong nucleophile and a base. youtube.comyoutube.com

Iron-Catalyzed Intermediates : In iron-catalyzed cross-couplings, the key step is the transmetalation from magnesium to iron. nih.gov This generates highly reactive organoiron species. Spectroscopic and synthetic studies have identified intermediates such as anionic ferrate complexes ([ArFeX₃]⁻) or low-valent iron clusters. nih.gov The catalytic cycle is distinct from palladium, with the organoiron nucleophile reacting directly with the electrophile. nih.govresearchgate.net

Nickel-Catalyzed Intermediates : Nickel catalysis is mechanistically complex due to the accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)). squarespace.com Traditional Kumada couplings are often described by a Ni(0)/Ni(II) cycle involving oxidative addition, transmetalation, and reductive elimination. However, evidence for open-shell mechanisms involving Ni(I) and Ni(III) intermediates is substantial. ucla.eduprinceton.edu These radical pathways are crucial in cross-electrophile couplings and photoredox-mediated reactions, allowing for unique bond formations. squarespace.comprinceton.edu

Substitution and Radical Pathways : In catalyst-free substitutions, the mechanism can be either ionic or radical in nature. The SNAr reaction proceeds through a distinct, well-characterized Meisenheimer intermediate. masterorganicchemistry.com In other cases, a single electron transfer (SET) from the Grignard reagent to the aryl halide can initiate a radical chain reaction (SRN1 mechanism), leading to the coupled product without any transition metal catalyst. lookchem.com

Role of Ethereal Solvents and Ligands in Grignard Stability and Reactivity

Ethereal solvents are not merely inert media for Grignard reactions; they play a critical role in the formation, stability, and reactivity of the reagent. wikipedia.org Solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are Lewis bases that coordinate to the electron-deficient magnesium center of the Grignard reagent. wikipedia.org This coordination stabilizes the organomagnesium species, preventing its decomposition and precipitation. Typically, the magnesium atom in a Grignard reagent coordinates with two ether molecules, resulting in a tetrahedral geometry, more accurately described by the formula RMgX(L)₂, where L is the ether solvent. wikipedia.orgwikipedia.org

The choice of solvent can significantly alter the reagent's reactivity. For instance, Grignard reagents often exhibit higher reactivity in THF compared to diethyl ether. This is attributed to the stronger coordination of THF with the magnesium atom, which can influence the polarity of the carbon-magnesium bond and the position of the Schlenk equilibrium. acs.org The dynamics of the coordinating solvent are essential, as the displacement of ligands is a key step in the reaction mechanism. acs.org The more solvated a Grignard species is, the more reactive it tends to be, as the solvent facilitates the structural changes needed for the reaction to proceed. acs.org

In addition to the primary solvent, other ligands can be introduced to modify reactivity. The addition of salts like lithium chloride (LiCl) is known to enhance the reactivity of Grignard reagents. researchgate.net LiCl can break down polymeric Grignard aggregates and form more electron-rich and supposedly more nucleophilic "ate" complexes, thereby increasing the reagent's effectiveness. researchgate.net Similarly, the alkoxide products of a Grignard addition can complex with the remaining reagent, influencing subsequent reaction rates through both electronic and steric effects. researchgate.net

Table 2: Influence of Ethereal Solvents on Grignard Reagents

| Solvent | Property | Effect on Grignard Reagent |

| Diethyl Ether (Et₂O) | Common ethereal solvent | Forms stable, moderately reactive Grignard solutions. wikipedia.org |

| Tetrahydrofuran (THF) | More strongly coordinating ether | Generally increases the reactivity of the Grignard reagent. |

| 1,4-Dioxane | Bidentate ether | Can precipitate MgX₂ species, driving the Schlenk equilibrium to the right to form R₂Mg. wikipedia.orgwikipedia.org |

Investigation of Electron Transfer and Radical Processes in Grignard Chemistry

While the Grignard reaction is often depicted as a simple polar mechanism involving a nucleophilic carbanion attacking an electrophilic carbonyl carbon, significant evidence suggests that this is an oversimplification. acs.orgwikipedia.org An alternative pathway involving a single electron transfer (SET) from the Grignard reagent to the substrate can occur. acs.orgwikipedia.org This SET process generates radical intermediates, which then combine to form the final product. acs.org

The formation of Grignard reagents itself is understood to proceed via radical intermediates. researchgate.netacs.org Studies using radical probes have provided direct evidence for the existence of radical species during the reaction of aryl halides with magnesium metal. researchgate.netacs.org

In the context of Grignard additions, the competition between the polar (nucleophilic) and radical (SET) pathways is influenced by the nature of the reactants. acs.org For example, reactions with substrates that can form stable radical anions, such as benzophenone, are more likely to proceed via an SET mechanism. acs.org The formation of radical coupling byproducts in some Grignard reactions further supports the existence of these alternative pathways. wikipedia.org The activation of either the nucleophilic or the radical mechanism depends on a complex combination of factors, including the substrate, its binding to the magnesium center, and the dynamics of the solvent. reddit.comacs.org Therefore, the reactivity of this compound should be considered as an ensemble of possible transformations that can occur simultaneously in solution, rather than a single, invariant process. reddit.comacs.org

Kinetic and Thermodynamic Aspects of Grignard Additions

The outcome and rate of a Grignard addition are governed by both kinetic and thermodynamic principles. The reaction is generally exothermic and thermodynamically favored. masterorganicchemistry.com The addition of a Grignard reagent to a carbonyl compound typically proceeds through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org

Kinetic Control: The rate of the reaction is influenced by several factors. The activation energy for the addition can be affected by the steric bulk of both the Grignard reagent and the electrophile. researchgate.net For this compound, the two methoxy groups on the aromatic ring can exert steric and electronic effects. Electron-donating groups, like methoxy, can potentially increase the nucleophilicity of the aryl carbon, but their steric hindrance might slow the reaction rate, especially with hindered ketones. researchgate.net The solvent also plays a crucial kinetic role; as noted, a more highly solvated Grignard species is often more reactive because it has a lower activation energy for the nucleophilic reaction. acs.org

Thermodynamic Control: While most Grignard additions to aldehydes and ketones are irreversible, the concept of thermodynamic control can be relevant in certain situations, such as conjugate (1,4) versus direct (1,2) addition to α,β-unsaturated carbonyls. However, for simple aldehydes and ketones, the reaction is typically under kinetic control, leading to the fastest-formed product. wikipedia.orgmasterorganicchemistry.com The thermodynamic parameters for the Schlenk equilibrium itself have been determined for some Grignard systems, revealing the enthalpic (ΔH) and entropic (ΔS) contributions to the position of the equilibrium, which in turn affects the concentration of the reactive species. nih.govd-nb.info For example, in one study of a cyclopentadienylmagnesium bromide system in diethyl ether, the reaction enthalpy (ΔH) was found to be -11.5 kJ mol⁻¹ and the reaction entropy (ΔS) was 60 J mol⁻¹, indicating a complex temperature dependency. nih.govd-nb.info

Strategic Applications of 2,5 Dimethoxyphenylmagnesium Bromide in Complex Organic Synthesis

Synthesis of Substituted Aromatic Systems and Biaryl Compounds

2,5-Dimethoxyphenylmagnesium bromide is a key building block for the synthesis of substituted aromatic systems and biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. The primary method for these syntheses involves cross-coupling reactions, where the Grignard reagent is reacted with a suitable coupling partner, typically an aryl halide, in the presence of a transition metal catalyst.

One of the most common cross-coupling reactions for biaryl synthesis is the Kumada coupling. In this reaction, a Grignard reagent, such as this compound, is coupled with an aryl or vinyl halide. The reaction is typically catalyzed by a nickel or palladium complex. The 2,5-dimethoxy substitution pattern on the aromatic ring of the Grignard reagent can influence the electronic properties and reactivity of the molecule, as well as the properties of the final biaryl product.

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| Kumada Coupling | Nickel or Palladium complexes | Aryl Halides (e.g., Ar-Br, Ar-Cl) | Substituted Biaryls |

| Kumada Coupling | Vinyl Halides | Aryl-substituted Alkenes | |

| Negishi-type Coupling | Zinc Chloride (transmetalation) followed by Palladium or Nickel catalyst | Aryl Halides | Substituted Biaryls |

This table is generated based on general principles of cross-coupling reactions involving Grignard reagents.

Detailed research has demonstrated the efficiency of such cross-coupling strategies in constructing sterically hindered biaryls. The presence of the methoxy (B1213986) groups at the 2 and 5 positions can direct the regioselectivity of the coupling reaction and can be further functionalized in subsequent synthetic steps.

Precursor in the Synthesis of Natural Products and Analogues

The structural motif of a substituted phenyl group is a common feature in a vast array of natural products. This compound serves as a valuable precursor for introducing this specific moiety into complex natural product skeletons. Its utility is particularly evident in the synthesis of compounds where the 2,5-dimethoxyphenyl group is a key pharmacophore or a structural anchor for further elaborations.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively detailed in the provided search results, the general strategy involves the addition of the Grignard reagent to an electrophilic center within a larger molecule. This could be a carbonyl group (aldehyde or ketone), an ester, or an epoxide, leading to the formation of a new carbon-carbon bond and the incorporation of the dimethoxyphenyl unit. The resulting intermediate can then be carried forward through a series of transformations to afford the final natural product or its analogue.

The synthesis of analogues of natural products often utilizes versatile building blocks like this compound to explore structure-activity relationships. By modifying the substitution pattern on the aromatic ring, chemists can fine-tune the biological activity of the parent natural product.

Intermediate in the Preparation of Pharmaceutical Compounds

The role of this compound as an intermediate in the synthesis of pharmaceutical compounds is well-documented. A notable example is its use in the preparation of a key intermediate for Pinaverium (B1222119) Bromide, a spasmolytic agent used for gastrointestinal disorders.

In the synthesis of the pinaverium bromide intermediate, 2-bromo-4,5-dimethoxybenzyl bromide, a related precursor is often synthesized first, which can be prepared using chemistry involving the 2,5-dimethoxyphenyl scaffold. Although the direct use of this compound is not explicitly stated in the provided abstract, the synthesis of such dimethoxy-substituted benzyl (B1604629) bromides often involves the functionalization of a dimethoxybenzene derivative, a process where a Grignard reagent could be a key intermediate for introducing other functionalities. The synthesis of such intermediates is crucial for the large-scale production of the final active pharmaceutical ingredient (API).

| Pharmaceutical Compound | Role of Dimethoxy-substituted Phenyl Intermediate |

| Pinaverium Bromide | Key building block for the synthesis of the active pharmaceutical ingredient. |

This table highlights a relevant application in pharmaceutical synthesis.

The development of efficient synthetic routes to such intermediates is a significant focus in process chemistry, aiming to improve yields, reduce costs, and minimize environmental impact.

Contribution to Fine Chemical Synthesis (e.g., Fragrances, Dyes)

No specific examples of the application of this compound in the synthesis of fragrances or dyes were found in the provided search results. However, substituted aromatic compounds are fundamental components of many synthetic fragrances and dyes. The 2,5-dimethoxyphenyl moiety, with its specific electronic and steric properties, could potentially be incorporated into novel chromophores or fragrant molecules. Further research in this area could uncover new applications for this versatile reagent.

Stereoselective Transformations Utilizing Chiral Catalysts or Substrates

There were no specific examples found in the provided search results detailing stereoselective transformations that utilize this compound in conjunction with chiral catalysts or substrates. The development of asymmetric methods for the addition of Grignard reagents to prochiral electrophiles is a major area of research in organic chemistry. In principle, the reaction of this compound with an aldehyde or ketone in the presence of a chiral ligand or catalyst could lead to the formation of enantioenriched secondary or tertiary alcohols. Such transformations would be highly valuable for the synthesis of chiral drugs and other fine chemicals. The steric bulk and electronic properties of the 2,5-dimethoxyphenyl group would likely play a significant role in the stereochemical outcome of such reactions.

Advanced Methodologies for Characterization and Analytical Research of Organomagnesium Compounds

Spectroscopic Techniques for Structural Elucidation of Intermediates

Spectroscopy is a cornerstone in the study of transient and stable species in Grignard reactions. These methods allow for the detailed examination of molecular structure and bonding. For a compound like 2,5-Dimethoxyphenylmagnesium bromide, spectroscopic analysis confirms the integrity of the aromatic ring and the methoxy (B1213986) functional groups while providing information about the carbon-magnesium bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive tool for gaining insight into molecular structures and monitoring the progress of chemical reactions in real-time. acs.orgwikipedia.org It can be employed to track the consumption of reactants and the formation of products and intermediates, thereby elucidating reaction kinetics and mechanisms. magritek.com For Grignard reactions, which are often sensitive to air and moisture, in-situ NMR monitoring avoids the need for sampling. youtube.com

After a reaction involving this compound is complete and the reaction mixture is quenched, ¹H and ¹³C NMR are routinely used to confirm the structure of the resulting product. wisc.edursc.org The spectra would verify the successful transfer of the 2,5-dimethoxyphenyl group to the electrophile. Furthermore, specialized techniques such as ²⁵Mg-NMR can provide specific information about the magnesium coordination sphere and are instrumental in studying the complex Schlenk equilibrium, which governs the distribution of RMgX, R₂Mg, and MgX₂ species in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aromatic Moiety in a Quenched 2,5-Dimethoxyphenyl Derivative This table provides estimated chemical shift (δ) ranges based on standard NMR principles for a product formed from this compound.

| Nucleus | Position on Ring | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-3 | 6.8 - 7.0 | Ortho to one OCH₃ and meta to the other. |

| ¹H | H-4 | 6.9 - 7.1 | Para to one OCH₃ and meta to the other. |

| ¹H | H-6 | 6.7 - 6.9 | Ortho to one OCH₃ and ortho to the substitution site. |

| ¹H | -OCH₃ | 3.7 - 3.9 | Two distinct singlets may be observed depending on the final molecular symmetry. |

| ¹³C | C-1 (C-Mg) | 160 - 170 | Highly deshielded due to the direct bond with the electropositive magnesium, though this signal is observed in the quenched product's corresponding carbon. |

| ¹³C | C-2, C-5 (-OCH₃) | 150 - 160 | Carbons bearing the methoxy groups. |

| ¹³C | Aromatic CH | 110 - 120 | Represents the C-3, C-4, and C-6 carbons. |

| ¹³C | -OCH₃ | 55 - 60 | Methoxy group carbons. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. libretexts.orgspectroscopyonline.com For an aryl Grignard reagent like this compound, these methods confirm the presence of the aromatic ring and ether linkages. The C-O stretching vibrations of the dimethoxy groups and the aromatic C=C and C-H vibrations are readily identifiable. researchgate.net

In-situ analysis using technologies like ReactIR (FTIR) is particularly valuable for monitoring the formation of the Grignard reagent in real time. mt.commt.com This is achieved by tracking the disappearance of the C-Br stretching vibration of the starting material (2,5-dimethoxybromobenzene) and the appearance of new bands associated with the organomagnesium species. nih.gov Raman spectroscopy offers a complementary approach and is highly effective for the quantitative analysis of Grignard solutions. horiba.comnih.gov It is less sensitive to interference from the ether solvent and can be used to determine the concentration of the active reagent and detect impurities. mdpi.comresearchgate.net

Table 2: Key Vibrational Frequencies for Analysis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| Aryl-O (Ether) | Asymmetric C-O-C Stretching | 1275 - 1200 | IR |

| Aryl-O (Ether) | Symmetric C-O-C Stretching | 1075 - 1020 | IR |

| C-Mg | Stretching | ~500 - 300 | Raman |

| C-Br (Reactant) | Stretching | 650 - 550 | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, making it invaluable for confirming the molecular weight of reaction products. wisc.edu In the context of Grignard reactions, MS is more commonly applied to the stable products obtained after workup rather than the highly reactive Grignard reagent itself. For a product derived from this compound, the mass spectrum would show a molecular ion peak corresponding to the final structure. A key diagnostic feature would be the isotopic pattern of bromine; if any unreacted starting material or bromine-containing byproduct is present, it would be easily identifiable by the characteristic M and M+2 peaks of nearly equal abundance for the ⁷⁹Br and ⁸¹Br isotopes. wisc.edu MS is also employed in detailed mechanistic studies to identify intermediates and byproducts, helping to piece together complex reaction pathways. rsc.org

Quantitative Analytical Methodologies for Grignard Reagent Concentration Determination

The concentration of the active Grignard reagent in solution is a critical parameter that dictates stoichiometry and reaction yield. Because Grignard reagents can degrade via reaction with atmospheric moisture or oxygen, or exist in equilibrium with non-nucleophilic species, determining the concentration of the active "RMgX" is essential. bethunecollege.ac.in

Titration is the classical and most common method for determining the concentration of Grignard reagents. Several approaches are widely used:

Acid-Base Titration: A known volume of the Grignard solution is quenched with a standard acid, and the excess acid is back-titrated with a standard base. A double titration method can distinguish between the active Grignard reagent and its basic hydrolysis products. psu.edu

Colorimetric Titration: These methods use an indicator that reacts with the Grignard reagent to produce a distinct color change at the endpoint. A common method involves titrating the Grignard solution with a standard solution of an alcohol, like 2-butanol, in the presence of an indicator such as 1,10-phenanthroline. scribd.comresearchgate.net Other useful indicators include diphenylacetic acid. researchgate.net

Iodine Titration: Anhydrous iodine (I₂) in a solution of lithium chloride and THF can be titrated with the Grignard reagent. The endpoint is marked by the disappearance of the brown iodine color. wordpress.comorgsyn.org This method is effective for a range of organometallic reagents. wordpress.com

Thermometric Titration: This technique monitors the temperature of the solution as a titrant is added. psu.edursc.org The reaction between the Grignard reagent and a titrant (e.g., isopropyl alcohol) is exothermic. rsc.org The endpoint of the titration is identified by a distinct break in the temperature curve, corresponding to the completion of the reaction. wikipedia.org This method is advantageous because the enthalpy change is a universal property of chemical reactions, making it broadly applicable. wikipedia.org

Table 3: Comparison of Common Titrimetric Methods for Grignard Reagents

| Method | Titrant | Endpoint Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Colorimetric | sec-Butanol or Menthol | Color change (e.g., with 1,10-phenanthroline) researchgate.net | Simple, visually clear endpoint. scribd.com | Indicator can be sensitive; requires anhydrous conditions. |

| Iodine Titration | Grignard Reagent itself | Disappearance of I₂ color wordpress.com | Works for various organometallics. wordpress.com | Iodine solution must be freshly prepared. |

| Acid-Base Back-Titration | Standard Acid (e.g., HCl) | pH indicator or potentiometry | Can distinguish active vs. basic byproducts. psu.edu | More complex, multi-step procedure. |

| Thermometric | Isopropyl alcohol | Inflection point in temperature curve psu.edursc.org | Universal principle; automated and precise. wikipedia.org | Requires specialized thermometric probe and setup. |

Modern process analytical technology (PAT) allows for the quantitative determination of Grignard reagent concentration directly in the reactor, eliminating the need for sampling and quenching.

ReactIR (In-situ FTIR): By inserting a probe directly into the reaction vessel, FTIR spectroscopy can monitor the concentration of species in real-time. nih.gov The concentration of the Grignard reagent can be correlated with the intensity of specific infrared bands. This technique is invaluable for process control, ensuring reaction safety by preventing the dangerous accumulation of unreacted starting materials. mt.comhzdr.de

Raman Spectroscopy: Like FTIR, Raman spectroscopy can be used for in-situ monitoring. It is particularly well-suited for Grignard reagents as the ether solvents typically used (like THF) produce a relatively weak Raman signal, resulting in less spectral interference. mdpi.com Multivariate analysis of the Raman spectra can be used to build robust models that predict the concentration of the Grignard reagent with high accuracy. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for online monitoring, especially in industrial settings. researchgate.net By correlating spectral data with offline measurements, a predictive model can be developed to determine the concentration of the Grignard reagent in real-time, which can then be used to control the process, for instance, by adjusting reactant feed rates. acs.org

X-ray Diffraction Studies for Solid-State Structures

Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the solid-state structure of this compound. Grignard reagents are typically used in solution, and their isolation as stable, crystalline solids for single-crystal X-ray diffraction analysis can be challenging. wikipedia.org They are often handled as solutions in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

While the solid-state structures of some Grignard reagents have been characterized, revealing details about their coordination environment, such specific findings for this compound are not publicly available. For instance, the crystal structure of ethylmagnesium bromide dietherate shows a monomeric species with the magnesium atom tetrahedrally coordinated to the ethyl group, the bromine atom, and two molecules of diethyl ether. wisc.edu It is common for the magnesium center in Grignard reagents to be coordinated by solvent molecules, resulting in a tetrahedral geometry. wikipedia.org

The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂), also influences the species present in solution and, consequently, what might be crystallized. wikipedia.org

Without published crystallographic data, it is not possible to provide specific details such as unit cell dimensions, bond lengths, bond angles, or the precise coordination geometry for solid this compound. Such an analysis would require the successful growth of single crystals of the compound and subsequent investigation using X-ray diffraction techniques.

Theoretical and Computational Investigations of 2,5 Dimethoxyphenylmagnesium Bromide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational study of Grignard reagents, offering a balance between accuracy and computational cost. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving 2,5-dimethoxyphenylmagnesium bromide, thereby elucidating the most probable reaction pathways.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous aryl Grignard reagents are highly informative. For instance, DFT calculations on the reactions of aryl Grignard reagents have been used to investigate the mechanisms of cross-coupling reactions. nih.govacs.org These studies often explore the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, DFT could be employed to model its reaction with various electrophiles. For a typical reaction, such as the addition to a carbonyl group, DFT calculations could help to distinguish between a polar, nucleophilic addition mechanism and a single-electron transfer (SET) mechanism. The calculated activation barriers for these competing pathways would reveal the favored route. The presence of the two methoxy (B1213986) groups on the phenyl ring is expected to influence the electron density of the Grignard reagent, a factor that can be quantified by DFT to understand its nucleophilicity.

A hypothetical reaction pathway for the addition of this compound to a simple aldehyde, as could be elucidated by DFT, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with Formaldehyde

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Formaldehyde | 0 |

| Transition State | Formation of the C-C bond | +15 |

| Intermediate | Magnesium alkoxide adduct | -25 |

| Products | 2,5-Dimethoxybenzyl alcohol (after hydrolysis) | - |

Note: The energy values are illustrative and based on typical DFT calculations for Grignard reactions.

Molecular Modeling and Simulation of Organometallic Species

Molecular modeling and simulation techniques offer a dynamic view of organometallic species like this compound in solution. Unlike static DFT calculations, molecular dynamics (MD) simulations can capture the fluxional nature of Grignard reagents, including the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts. wikipedia.org

For this compound, molecular modeling could be used to simulate its behavior in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. These simulations would reveal the preferred coordination environment of the magnesium center, which is typically tetrahedral, with solvent molecules occupying the coordination sites. wikipedia.org

Furthermore, advanced molecular modeling techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to analyze the electronic structure and intermolecular interactions of related compounds, providing insights that can be extrapolated to this compound. nih.govwikipedia.orgnih.govnih.gov For example, a QTAIM analysis of a related dimethoxybenzene derivative can reveal the nature of bonding and the distribution of electron density within the molecule. researchgate.net Similarly, Hirshfeld surface analysis can quantify intermolecular contacts, which is crucial for understanding the solid-state structure and solubility of these reagents. nih.govnih.gov

Table 2: Representative Intermolecular Contacts for a Substituted Benzaldehyde Derivative from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| C···C | 5.8 |

| Other | 5.5 |

Note: Data is illustrative and based on findings for similar molecular structures. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant application of computational chemistry is the prediction of reactivity, regioselectivity, and stereoselectivity. For this compound, computational models can predict how it will react with substrates that offer multiple reactive sites.

The regioselectivity of aryl Grignard reagents in reactions with α,β-unsaturated carbonyl compounds, for instance, can be rationalized by considering the hard and soft acids and bases (HSAB) principle, which can be quantified through DFT-calculated parameters. stackexchange.com The nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The electronic properties of the 2,5-dimethoxyphenyl group, influenced by the electron-donating methoxy groups, will play a crucial role in determining this preference.

Computational methods can also predict the stereochemical outcome of reactions involving chiral substrates or catalysts. By calculating the energies of the diastereomeric transition states, the preferred stereoisomer of the product can be identified. While no specific studies on the stereoselectivity of this compound are readily available, the methodologies have been successfully applied to other Grignard reactions. acs.org

Understanding Electronic and Steric Effects of the 2,5-Dimethoxyphenyl Moiety

The reactivity of this compound is intrinsically linked to the electronic and steric effects of the 2,5-dimethoxyphenyl moiety. The two methoxy groups exert a significant influence on the electronic properties of the aryl ring and, consequently, on the polarity of the carbon-magnesium bond.

Electronic Effects: The methoxy groups are strong electron-donating groups through resonance (mesomeric effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions. However, they are also electron-withdrawing through induction. In the case of the 2,5-dimethoxy substitution pattern, these effects modulate the nucleophilicity of the carbanionic carbon attached to the magnesium. DFT calculations can provide quantitative measures of these effects through population analysis (e.g., Mulliken or Hirshfeld charges) and analysis of the frontier molecular orbitals (HOMO and LUMO). researchgate.net A higher HOMO energy, for instance, would suggest a more reactive nucleophile.

Steric Effects: The methoxy group at the 2-position (ortho to the magnesium-bearing carbon) introduces significant steric hindrance. This steric bulk can influence the approach of the Grignard reagent to the electrophile, potentially affecting the regioselectivity and the rate of the reaction. Molecular modeling can be used to visualize and quantify this steric hindrance. For example, the steric parameter can be estimated from the computed molecular geometry.

Emerging Trends, Challenges, and Future Research Directions

Development of More Sustainable and Green Synthetic Pathways for Grignard Reagents

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and hazardous ethereal solvents and requires strict anhydrous conditions, posing safety and environmental concerns. wikipedia.orgbeyondbenign.org Consequently, a significant research thrust is the development of greener and more sustainable alternatives.

One promising approach is mechanochemistry , which involves conducting reactions in a ball mill with significantly reduced solvent amounts. nih.govthieme-connect.com This technique can generate Grignard reagents from organobromides using only catalytic amounts of an ethereal additive, leading to shorter reaction times and alternative reaction pathways not accessible in solution. nih.gov Research has demonstrated the successful mechanochemical synthesis of various Grignard reagents, even in the presence of air, which simplifies the setup and reduces costs associated with inert atmosphere techniques. thieme-connect.comsciencedaily.com This solvent-minimal approach not only reduces hazardous waste but also overcomes solubility issues, enabling reactions with previously inaccessible solid aryl bromides. thieme-connect.comsciencedaily.com

The following table summarizes a comparison between traditional and green synthetic approaches for Grignard reagents.

| Feature | Traditional Batch Synthesis | Green Synthetic Pathways |

| Solvent | Anhydrous diethyl ether, THF wikipedia.org | 2-MeTHF (renewable), minimal solvent (mechanochemistry) sciencedaily.comgordon.eduumb.edu |

| Conditions | Strict inert atmosphere (N₂ or Ar) wikipedia.org | Can be performed in air (mechanochemistry) thieme-connect.com |

| Waste Generation | High volume of hazardous organic solvents beyondbenign.org | Significantly reduced solvent and hazardous waste sciencedaily.comgordon.edu |

| Safety | Fire and explosion hazard from volatile ethers, exothermic reaction gordon.eduaiche.org | Improved safety due to less solvent and better heat control (flow) gordon.edu |

| Efficiency | Subject to induction periods, potential side reactions wikipedia.orgorganic-chemistry.org | Shorter reaction times, overcomes solubility issues nih.govthieme-connect.com |

Exploration of Novel Catalytic Systems for Expanding Reaction Scope

While Grignard reagents are powerful nucleophiles, their reactivity can sometimes be indiscriminate, and certain transformations require catalytic activation to proceed efficiently or selectively. Research into novel catalytic systems aims to broaden the scope of reactions involving reagents like 2,5-dimethoxyphenylmagnesium bromide.

Iron-catalyzed cross-coupling reactions have gained significant attention as a cost-effective, scalable, and environmentally benign alternative to methods using precious metals like palladium. organic-chemistry.orgacs.org Simple iron salts, such as Fe(acac)₃, can efficiently catalyze the coupling of Grignard reagents with a wide range of electrophiles, including aryl chlorides, triflates, and tosylates, which are often challenging substrates for traditional methods. organic-chemistry.orgnih.gov These reactions exhibit remarkable functional group tolerance and proceed under mild conditions. organic-chemistry.org The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and chiral bisphosphines, has further expanded the capabilities of iron catalysis, enabling challenging alkyl-alkyl and enantioselective cross-couplings. nih.govacs.org

Zinc(II)-catalyzed systems also show great promise. The addition of ZnCl₂ to Grignard reagents can generate highly reactive zincate species in situ. researchgate.netrsc.org This approach has proven effective for promoting the addition of Grignard reagents to ketones and nitriles, reactions that can be sluggish and prone to side reactions. researchgate.netrsc.org The use of catalytic ZnCl₂ can improve yields and allows for milder reaction conditions, making it an attractive method for both academic and industrial applications. researchgate.net

| Catalytic System | Precatalyst/Additive | Target Reaction | Advantages |

| Iron Catalysis | Fe(acac)₃, FeCl₂, etc. organic-chemistry.org | Cross-coupling with aryl/heteroaryl chlorides, triflates, tosylates organic-chemistry.orgnih.gov | Low cost, low toxicity, high functional group tolerance, mild conditions. organic-chemistry.org |

| Iron-NHC Catalysis | Iron salts + N-heterocyclic carbene (NHC) ligands nih.gov | Alkyl-alkyl and aryl-aryl Kumada cross-couplings nih.gov | Enables challenging C(sp³)-C(sp³) and C(sp²)-C(sp²) bond formations. nih.gov |

| Zinc(II) Catalysis | ZnCl₂ researchgate.netrsc.org | Addition to ketones and aromatic nitriles researchgate.netrsc.org | Minimizes side reactions, improves yields for less reactive Grignard reagents (RMgBr, RMgI). researchgate.net |

| Copper Catalysis | Chiral Copper complexes rug.nl | Asymmetric addition to electrophiles (e.g., pyridines) rug.nl | Enables formation of C-C bonds with high stereoselectivity. rug.nl |

Strategies for Enhancing Functional Group Tolerance in Grignard Reactions